molecular formula C15H14O3S B12846386 1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone

1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone

Cat. No.: B12846386
M. Wt: 274.3 g/mol
InChI Key: QIBNVYDAVUFFBA-UHFFFAOYSA-N
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Description

1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone is an organic compound that features a unique structure combining a dioxolane ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents . The final step involves the acetylation of the thiophene ring to form the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reductants, such as glucose, in alkaline medium has been explored for the reduction steps .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: NaBH₄, LiAlH₄

    Substitution: Br₂, HNO₃

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone is unique due to its combination of a dioxolane ring, phenyl group, and thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

1-[5-[4-(1,3-dioxolan-2-yl)phenyl]thiophen-2-yl]ethanone

InChI

InChI=1S/C15H14O3S/c1-10(16)13-6-7-14(19-13)11-2-4-12(5-3-11)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3

InChI Key

QIBNVYDAVUFFBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C3OCCO3

Origin of Product

United States

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